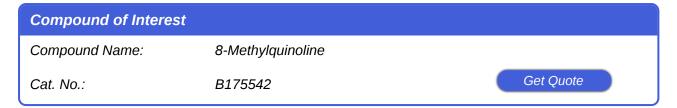


# An In-depth Technical Guide to the Spectroscopic Analysis of 8-Methylquinoline

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the spectroscopic analysis of **8-methylquinoline** (C<sub>10</sub>H<sub>9</sub>N), a heterocyclic aromatic compound.[1][2][3] The methodologies and data presented herein are essential for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

## **Spectroscopic Data Summary**

The following sections summarize the key spectroscopic data for **8-methylquinoline** obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **8-methylquinoline**. The data below were obtained in deuterated chloroform (CDCl<sub>3</sub>).[4][5][6]

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **8-Methylquinoline**[4][5]



Proton Assignment	Chemical Shift (δ) ppm	Coupling Constants (J) Hz
H-2	8.949	dd, J = 4.2, 1.7
H-4	8.120	dd, J = 8.3, 1.7
H-5	7.653	d, J = 8.1
H-6	7.560	d, J = 7.1
H-3	7.432	dd, J = 8.3, 4.2
H-7	7.386	t, J = 7.6 (approx.)
-CH₃	2.826	S

Note: Assignments are based on typical quinoline chemical shifts and coupling patterns. 'd' denotes a doublet, 'dd' a doublet of doublets, 't' a triplet, and 's' a singlet.

Table 2: 13C NMR Spectroscopic Data for 8-Methylquinoline

Carbon Assignment	Chemical Shift (δ) ppm
C-2	149.3
C-3	121.0
C-4	136.2
C-4a	128.5
C-5	126.3
C-6	130.0
C-7	125.8
C-8	133.2
C-8a	146.9
-CH₃	17.8



Note: Data sourced from literature values. Assignments may vary slightly depending on the specific reference.

### Mass Spectrometry (MS)

Mass spectrometry of **8-methylquinoline** is typically performed using Electron Ionization (EI). The analysis provides information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of **8-methylquinoline** is 143.19 g/mol .[2][7][8]

Table 3: Key Mass Spectrometry Data (EI) for **8-Methylquinoline**[7][9]

m/z	Relative Intensity (%)	Proposed Fragment
143	100.0	[M] <sup>+</sup> (Molecular Ion)
142	43.2 - 44.4	[M-H] <sup>+</sup>
144	11.1	[M+1] <sup>+</sup> (Isotopic Peak)
129	26.9	[M-CH <sub>2</sub> ] <sup>+</sup> or [M-N] <sup>+</sup>
115	14.3 - 15.3	[M-H-HCN]+ or [M-C <sub>2</sub> H <sub>3</sub> ]+

## Infrared (IR) Spectroscopy

The IR spectrum of **8-methylquinoline** reveals characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Principal IR Absorption Bands for **8-Methylquinoline** 

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3050-3000	C-H Stretch	Aromatic
2950-2850	C-H Stretch	Methyl (-CH₃)
1600-1450	C=C and C=N Stretch	Aromatic/Heterocyclic Ring
1450-1375	C-H Bend	Methyl (-CH₃)
850-750	C-H Bend (out-of-plane)	Substituted Benzene Ring



Note: These are characteristic ranges. The NIST Chemistry WebBook provides reference spectra for **8-methylquinoline**.[1][3]

### **Experimental Protocols**

The following protocols provide a generalized methodology for the spectroscopic analysis of **8-methylquinoline**.

### **NMR Sample Preparation and Acquisition**

This protocol is applicable for both <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy.

- Sample Preparation: Accurately weigh approximately 25 mg of 8-methylquinoline.[4][5]
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4][5][6]
- Ensure the sample is fully dissolved; vortex the tube gently if necessary.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity. For high-quality spectra, this is a critical step.[10]
- Data Acquisition:
  - Acquire a standard <sup>1</sup>H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a greater number of scans is required due to the low natural abundance of the <sup>13</sup>C isotope.[10] A proton-decoupled experiment is standard.
  - Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction.



 Calibrate the spectrum by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[11]

#### **Mass Spectrometry Protocol (GC-MS)**

- Sample Preparation: Prepare a dilute solution of 8-methylquinoline in a volatile organic solvent such as dichloromethane or methanol. A concentration of approximately 100 μg/mL is a suitable starting point.
- Instrumentation (GC-MS):
  - Set the gas chromatograph (GC) inlet temperature to approximately 250°C.
  - Use a suitable capillary column (e.g., a non-polar DB-5 or similar).
  - Program the oven temperature with a gradient to ensure good separation (e.g., start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min).
  - Set the mass spectrometer (MS) to Electron Ionization (EI) mode with a standard energy of 70 eV.
  - Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.
- Data Acquisition:
  - $\circ$  Inject a small volume (typically 1  $\mu$ L) of the sample solution into the GC.
  - Acquire mass spectra across a relevant m/z range (e.g., 40-400 amu).
  - The resulting total ion chromatogram (TIC) will show a peak at the retention time of **8-methylquinoline**. The mass spectrum corresponding to this peak can then be analyzed.

## **IR Spectroscopy Protocol (ATR-FTIR)**

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples like **8-methylquinoline**.

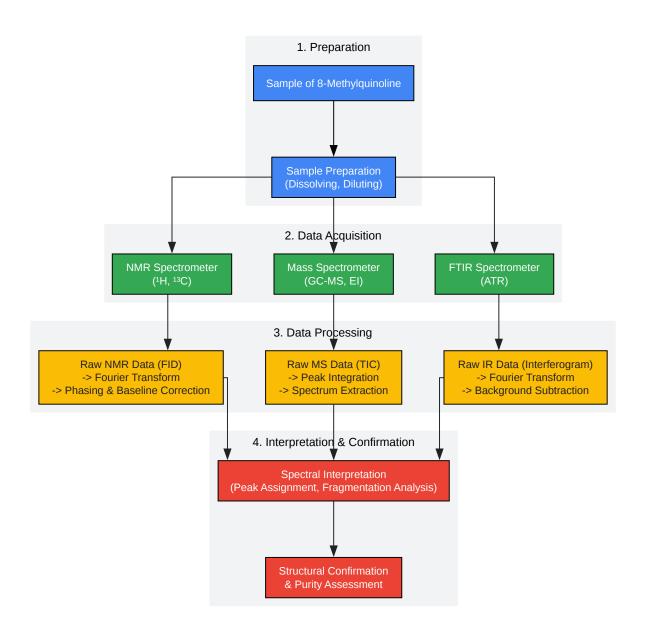


- Sample Preparation: No specific preparation is needed for a liquid sample. Ensure the sample is free from particulate matter.
- Instrumentation (ATR-FTIR):
  - Before analysis, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) or instrumental interference.[12]
- Data Acquisition:
  - Place a single drop of 8-methylquinoline directly onto the ATR crystal, ensuring it completely covers the crystal surface.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm<sup>-1</sup>.
  - After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

## **Spectroscopic Analysis Workflow**

The logical flow for the comprehensive analysis of a chemical entity like **8-methylquinoline** involves several key stages, from sample handling to final structural confirmation. This process ensures data integrity and accurate interpretation.





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Caption: Workflow for the spectroscopic analysis of **8-methylquinoline**.



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